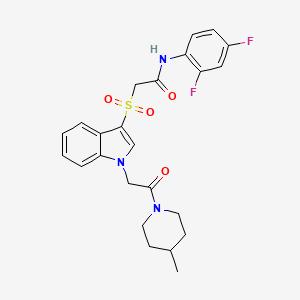

N-(2,4-difluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

The compound N-(2,4-difluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a structurally complex molecule featuring:

- A 2,4-difluorophenyl group attached to the acetamide nitrogen, providing electron-withdrawing effects that enhance metabolic stability and influence target binding.

- A sulfonyl (-SO₂-) linker connecting the indole moiety to the acetamide, contributing to polarity and hydrogen-bonding capacity.

- A 4-methylpiperidin-1-yl group attached via a carbonyl-containing ethyl chain to the indole nitrogen, likely enhancing solubility and modulating pharmacokinetic properties.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F2N3O4S/c1-16-8-10-28(11-9-16)24(31)14-29-13-22(18-4-2-3-5-21(18)29)34(32,33)15-23(30)27-20-7-6-17(25)12-19(20)26/h2-7,12-13,16H,8-11,14-15H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXJGDAUFCBYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Difluorophenyl group : Enhances lipophilicity and biological activity.

- Piperidine moiety : Imparts pharmacological properties.

- Dihydropyridine core : Associated with various biological activities.

The molecular formula is , and its molecular weight is 430.49 g/mol.

This compound exhibits several biological activities, including:

- Antimicrobial Activity : The sulfonamide group enhances its interaction with bacterial enzymes, potentially leading to effective antibacterial properties.

- Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory activity in preclinical models, suggesting that this compound may also possess such properties .

- Cytotoxicity : Preliminary studies indicate low cytotoxicity, making it a promising candidate for drug development .

Comparative Biological Activity

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylpiperidine derivative | Contains piperidine; lacks difluorophenyl | Antimicrobial |

| Dihydropyridine derivatives | Similar core structure; varies in substituents | Cardiovascular effects |

| Sulfonamide derivatives | Contains sulfonamide; different aromatic groups | Antibacterial |

Case Studies and Research Findings

Research has focused on understanding the binding affinities of this compound with various biological targets. Molecular docking studies have been employed to elucidate its interactions with enzymes and receptors relevant to its therapeutic effects. For example, studies have indicated that modifications to the piperidine moiety can significantly affect the compound's binding affinity and selectivity for specific targets .

In vitro assays have demonstrated that this compound exhibits potent inhibitory effects against certain enzymes involved in disease pathways. Such findings highlight its potential as a lead compound for further development in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Aryl Acetamide Substituent

N-(2,3-dimethylphenyl) Analog

- Structure : Replaces the 2,4-difluorophenyl group with a 2,3-dimethylphenyl moiety.

- Increased hydrophobicity may improve membrane permeability but reduce solubility.

- Source : This analog is documented in PubChem entries, highlighting its role in structure-activity relationship (SAR) studies .

Trifluoromethylphenyl Analogs

- Structures :

- Molecular weights (~521.6 g/mol) are higher than the target compound (estimated ~500–520 g/mol), which may affect pharmacokinetic profiles.

4-Chlorophenyl Analog

Modifications in the Linker and Indole Substituents

Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) Linkers

- Examples :

- Implications :

Piperidine vs. Azepane Rings

Key Structural and Property Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.